molecular formula C24H26N4O5 B11138907 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11138907
M. Wt: 450.5 g/mol
InChI Key: WEBZSDWXIMIRCC-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a triazole fused to a pyrimidine ring. The 7-position is substituted with a 3,4,5-trimethoxyphenyl group, a structural motif critical for tubulin polymerization inhibition, as seen in combretastatin A-4 (CA-4) analogues . The 2-position features a 3,4-dimethoxyphenethyl chain, which modulates solubility and binding interactions. This dual substitution pattern enhances antiproliferative activity by targeting microtubule dynamics, a hallmark of anticancer agents .

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H26N4O5/c1-29-18-8-6-15(12-19(18)30-2)7-9-22-26-24-25-11-10-17(28(24)27-22)16-13-20(31-3)23(33-5)21(14-16)32-4/h6,8,10-14H,7,9H2,1-5H3

InChI Key

WEBZSDWXIMIRCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Imidate Formation (Step 1)

Dimethyl cyanodithioimidocarbonate (7 ) reacts with 3,4-dimethoxyphenethylamine in methanol under reflux to form the intermediate imidate (8 ). The reaction typically proceeds at 65–70°C for 6–8 hours, yielding 8 in 75–85% purity. The electron-donating methoxy groups on the phenethylamine enhance nucleophilic attack on the electrophilic carbon of 7 , facilitating imidate formation.

Key Parameters:

  • Solvent: Methanol (anhydrous)

  • Temperature: 65–70°C

  • Yield: 78% (average across analogs)

Cyclization to 5-Amino-1,2,4-Triazole (Step 2)

The imidate (8 ) undergoes cyclization with hydrazine hydrate in refluxing methanol to produce 3-(3,4-dimethoxyphenethyl)-5-amino-1H-triazole (9 ). This step requires 4–6 hours, with yields averaging 70%. The amino group at position 5 is critical for subsequent cyclization with enaminone 10 .

Optimization Insight:

  • Excess hydrazine hydrate (1.5 equivalents) improves yield by preventing side reactions.

  • Lower temperatures (<60°C) result in incomplete cyclization.

Final Cyclization with Enaminone (Step 3)

The triazole intermediate (9 ) reacts with enaminone 10 in glacial acetic acid at 80°C for 2 hours to form the target compound. Enaminone 10 is prepared separately by condensing 3′,4′,5′-trimethoxyacetophenone with DMF-DMA at 120°C for 6 hours.

Reaction Conditions:

ParameterValue
SolventGlacial acetic acid
Temperature80°C
Time2 hours
Yield65–72%

The acetic acid catalyzes both the nucleophilic attack of the amino group on the enaminone and the elimination of water, forming the triazolopyrimidine ring.

Optimization of Synthetic Yield

Impact of Spacer Length

Introducing a phenethyl spacer (vs. methyl or propyl) at position 2 enhances yield by reducing steric hindrance during cyclization. For example:

Spacer LengthYield (%)
Methyl58
Ethyl72
Propyl65

Data adapted from Table 2 of the PMC study.

Solvent and Catalysis

Glacial acetic acid outperforms alternatives like DMF or toluene due to its dual role as solvent and Brønsted acid catalyst. Substituting with sulfuric acid reduces yield to 45%, likely due to side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 2H, Ar-H), 6.85–6.79 (m, 3H, Ar-H), 4.10 (t, J = 7.2 Hz, 2H, CH2), 3.94 (s, 6H, OCH3), 3.89 (s, 3H, OCH3), 3.00 (t, J = 7.2 Hz, 2H, CH2).

  • 13C NMR (100 MHz, CDCl3): δ 164.2 (C=N), 153.1, 149.6, 137.2 (Ar-C), 56.1–56.4 (OCH3), 34.5 (CH2).

Purity Assessment

HPLC analysis (C18 column, MeOH:H2O = 70:30) confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Analysis with Related Compounds

The target compound’s synthesis shares similarities with analogs reported in EP0508549A2, which disclose triazolopyrimidines with varied aryl substituents. However, the PMC study uniquely highlights the necessity of a 3,4,5-trimethoxyphenyl group at position 7 for optimal cyclization efficiency, a feature absent in earlier patents.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrimidine ring undergoes selective electrophilic attacks due to electron-rich methoxy groups:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position of the pyrimidine ring.
    Example :
    C23H25N5O6+HNO3C23H24N6O9\text{C}_{23}\text{H}_{25}\text{N}_5\text{O}_6 + \text{HNO}_3 \rightarrow \text{C}_{23}\text{H}_{24}\text{N}_6\text{O}_9 (Yield: 45%).

  • Sulfonation :
    Treatment with SO₃ in H₂SO₄ yields sulfonated derivatives at C7.

Nucleophilic Reactions

The triazole moiety exhibits reactivity toward nucleophiles:

Reaction TypeConditionsOutcome
AlkylationR-X, K₂CO₃, DMF, 80°CN2-alkylated derivatives
AminolysisNH₃/EtOH, refluxC7-aminated analogs
Thiol substitutionArSH, CuI, DMSO, 120°CThioether-linked conjugates

Notably, alkylation at the triazole N2 position preserves anticancer activity .

Oxidation Reactions

Methoxy groups and thioethers undergo oxidation:

  • Demethylation :
    BBr₃ in CH₂Cl₂ at −78°C removes methyl groups from methoxy substituents, yielding hydroxylated analogs.

  • Sulfone Formation :
    Thioether side chains oxidize to sulfones with H₂O₂/AcOH (70% yield).

Functional Group Transformations

Key transformations include:

  • Methoxy → Hydroxyl : As above with BBr₃.

  • Chlorination : POCl₃ converts hydroxyl groups to chlorides for further coupling .

  • Cross-Coupling :
    Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) modify the C7 aryl group.

Mechanistic Insights

  • Dimroth Rearrangement : Observed in related triazolo-pyrimidines under acidic conditions, altering ring substitution patterns (Figure 2) .

  • Anticancer Activity : Derivatives inhibit tubulin polymerization (IC₅₀: 0.8–2.1 μM) by binding at the colchicine site .

Figure 2: Dimroth Rearrangement Mechanism

Triazolo[1,5a]pyrimidineH+Ring openingTautomerizationTriazolo[1,5c]pyrimidine\text{Triazolo}[1,5-a]\text{pyrimidine} \xrightarrow{\text{H}^+} \text{Ring opening} \rightarrow \text{Tautomerization} \rightarrow \text{Triazolo}[1,5-c]\text{pyrimidine}

Scientific Research Applications

Biological Activities

The compound has garnered interest due to its potential biological activities:

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. Studies have shown that it can induce apoptosis in leukemia cells and exhibit cytotoxic effects on solid tumor models.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. The following table summarizes key findings related to substituent effects on activity:

Substituent PositionSubstituent TypeEffect on Activity
3DimethoxyphenylIncreased selectivity for cancer cells
7TrimethoxyphenylEnhanced lipophilicity and solubility
5MethylImproved metabolic stability

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related triazolo-pyrimidine compound in xenograft models. The results showed significant tumor growth inhibition when specific substituents were modified at the 7-position.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. It was found to effectively reduce inflammation markers in vitro and in vivo models of arthritis.

Pharmacological Effects

The pharmacological effects of this compound include:

  • CYP450 Inhibition : Potential interactions with cytochrome P450 enzymes could influence drug metabolism.
  • Antioxidant Activity : The compound may exert antioxidant effects, contributing to its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the triazolopyrimidine core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 7-Position

The 3,4,5-trimethoxyphenyl group at the 7-position is a conserved pharmacophore in many tubulin-targeting triazolopyrimidines. Key analogues include:

  • 7-(3',4',5'-Trimethoxyphenyl)-2-anilino derivatives: These compounds (e.g., 6a–d) exhibit IC50 values in the nanomolar range against HeLa cells. The presence of electron-withdrawing or donating groups on the aniline ring (e.g., Cl, MeO) fine-tunes activity .
  • 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) derivative : This compound (CAS 1435980-28-1) replaces the trimethoxy group with dimethoxy, reducing tubulin affinity but improving pharmacokinetic properties .
Table 1: Activity of 7-Substituted Analogues
Compound Substituent (7-position) IC50 (HeLa) Tubulin Inhibition (%) Reference
Target Compound 3,4,5-Trimethoxyphenyl 60 nM 70% at 1 µM
6a (4'-Cl) 3',4',5'-Trimethoxyphenyl 45 nM 85% at 1 µM
CAS 1435980-28-1 3,4-Dimethoxyphenyl 1.2 µM 30% at 10 µM

Substituent Variations at the 2-Position

The 2-position tolerates diverse substituents, impacting both potency and selectivity:

  • 2-Anilino derivatives: Compounds with para-substituted anilines (e.g., 6a–v) show enhanced hydrogen-bonding interactions with tubulin, correlating with lower IC50 values .
  • 2-(3-Phenylpropylamino) derivatives: Bulky hydrophobic groups (e.g., 6d) improve membrane permeability but may reduce solubility .
  • 2-(Alkylthio) derivatives : These analogues (e.g., B-series compounds) demonstrate vasodilatory activity, highlighting off-target effects dependent on substitution .
Table 2: Impact of 2-Substituents on Activity
Compound Substituent (2-position) IC50 (HeLa) Solubility (mg/mL) Reference
Target Compound 3,4-Dimethoxyphenethyl 60 nM 0.15
6d (3'-Phenylpropylamino) 3-Phenylpropylamino 80 nM 0.08
B-series (p-Br-benzylthio) p-Bromobenzylthio N/A 0.25

Diaryl Triazolopyrimidines

Diaryl derivatives with substitutions at both 2- and 7-positions are common:

  • 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl) : This isomer (9aa) showed antimitotic activity in sea urchin embryo assays, emphasizing the necessity of ortho-methoxy groups for microtubule destabilization .
  • 5-Methyl-N-(3-nitrophenyl)-7-(3,4,5-trimethoxyphenyl) : Carboxamide derivatives (e.g., 5h) exhibit moderate activity (IC50 = 1.02 µM against A549), suggesting steric hindrance from nitro groups reduces efficacy .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group at the 7-position is indispensable for high tubulin affinity, mimicking CA-4’s binding mode .
  • Hydrophobic Interactions : Bulky 2-substituents (e.g., phenethyl) enhance cellular uptake but require balanced hydrophobicity to avoid solubility issues .
  • Electron Effects: Electron-withdrawing groups (e.g., Cl, NO2) on the 2-position’s aryl ring improve antiproliferative activity but may reduce metabolic stability .

Biological Activity

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their varied biological activities. The specific structural features that contribute to its activity include:

  • Dimethoxyphenethyl Group : Enhances lipophilicity and potential receptor binding.
  • Trimethoxyphenyl Group : May influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent anticancer effects. A study evaluated the antiproliferative activity of various derivatives against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The findings are summarized in Table 1.

CompoundCell LineIC50 (μM)Mechanism of Action
H12MCF-73.91ERK signaling pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound XMGC-80310.5Induces apoptosis and G2/M phase arrest

The most active compound in the study was H12, which inhibited cell proliferation by targeting the ERK signaling pathway and inducing apoptosis through the regulation of cell cycle-related proteins .

Antibacterial and Antiviral Activities

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also shown promising antibacterial and antiviral activities. These compounds are believed to disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms. Specific studies have reported:

  • Antibacterial Activity : Significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Effective against viruses such as influenza and HIV through various mechanisms including interference with viral entry and replication .

The biological activity of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is primarily mediated through:

  • Inhibition of Key Signaling Pathways : Such as the ERK pathway which is crucial for cell proliferation and survival.
  • Modulation of Apoptosis : Inducing apoptosis in cancer cells via intrinsic pathways involving mitochondrial depolarization and caspase activation.
  • Interference with Microtubule Dynamics : Compounds have been identified as tubulin polymerization inhibitors which disrupt mitotic processes in rapidly dividing cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Utilizing zebrafish models demonstrated reduced tumor mass in xenografts treated with the compound at non-toxic concentrations.
  • Clinical Relevance : Ongoing clinical trials are assessing the efficacy of triazolo-pyrimidine derivatives in combination therapies for advanced cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Triazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of precursors like aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in solvents such as DMF under reflux (120°C, 10 hours) . Catalyst selection (e.g., triethylamine vs. molten-state TMDP) impacts reaction efficiency. For example, TMDP in ethanol/water (1:1 v/v) improves safety over piperidine-based methods, which face regulatory restrictions . Yield optimization requires monitoring via TLC and recrystallization from EtOH/DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : X-ray crystallography is essential for resolving regioselectivity and substituent orientation, as demonstrated in studies of N-(4-chlorophenyl)-5,7-dimethyl derivatives (data-to-parameter ratio = 12.6, R factor = 0.051) . NMR (¹H/¹³C) and FTIR confirm functional groups, while mass spectrometry validates molecular weight. For tautomerism analysis, dynamic NMR or computational modeling (e.g., DFT) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

  • Methodological Answer : Substituent steric/electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) at specific positions favor one regioisomer over another . Computational tools (e.g., molecular docking) predict steric clashes, while adjusting reaction temperature or solvent polarity (e.g., DMF vs. ethanol) can shift product ratios .

Q. What strategies resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity often arise from assay variability (e.g., cell line selection, incubation time). For example, trifluoromethyl-substituted derivatives show divergent IC₅₀ values in kinase assays due to solvent effects (DMSO vs. PBS) . Standardizing protocols (e.g., controls for autofluorescence in fluorogenic assays) and using orthogonal assays (e.g., SPR alongside enzymatic assays) improve reliability .

Q. How do solvent and catalyst choices impact the scalability of triazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Scalability requires balancing safety and efficiency. TMDP in ethanol/water reduces toxicity compared to molten-state TMDP, but ethanol’s lower boiling point limits reaction scale . Heterogeneous catalysts (e.g., zeolites) or flow chemistry setups mitigate exothermic risks in large-scale reactions .

Q. What computational methods predict the bioactivity of triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : QSAR models trained on substituent descriptors (e.g., Hammett σ values, logP) correlate structural features with bioactivity. Molecular dynamics simulations assess binding stability in target pockets (e.g., kinase ATP-binding sites) . For novel derivatives, in silico ADMET profiling (e.g., SwissADME) prioritizes candidates with favorable pharmacokinetics .

Q. How do crystallographic data inform the design of stable triazolo[1,5-a]pyrimidine formulations?

  • Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that enhance stability. For instance, chlorophenyl substituents in N-(4-chlorophenyl)-5,7-dimethyl derivatives form halogen bonds, reducing hygroscopicity . Accelerated stability studies (40°C/75% RH) validate predictions from crystallographic data .

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